Benzonitrile, 3-[[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzonitrile, 3-[[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl]- is a complex organic compound that features a benzonitrile core linked to a pyrimidinyl-piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 3-[[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl]- typically involves the nucleophilic substitution of a halogenated benzonitrile derivative with a pyrimidinyl-piperazine compound. One common method involves the reaction of 4-chlorobenzonitrile with 4-(2-pyrimidinyl)-1-piperazinecarboxamide under basic conditions .
Industrial Production Methods
Industrial production of this compound may employ continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as ionic liquids as solvents and catalysts, can enhance the sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Benzonitrile, 3-[[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions are common, particularly at the nitrile and pyrimidinyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Bases like sodium hydroxide and potassium carbonate are often employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted benzonitriles, amines, and oxides, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Benzonitrile, 3-[[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential interactions with biological macromolecules.
Industry: It is used in the production of dyes, coatings, and other materials.
Wirkmechanismus
The mechanism of action of benzonitrile, 3-[[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrimidinyl-piperazine moiety is known to interact with various biological pathways, potentially inhibiting or modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(4-chloropyrimidin-2-yl)amino]benzonitrile
- 3-ethyl-1,2,3,6-tetrahydro-5-(1-methylethyl)-2,6-dioxo-4-pyrimidinyl]carbonyl]-5-methylbenzonitrile
Uniqueness
Benzonitrile, 3-[[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl]- is unique due to its specific combination of a benzonitrile core with a pyrimidinyl-piperazine moiety, which imparts distinct pharmacological properties and reactivity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
918479-55-7 |
---|---|
Molekularformel |
C16H15N5O |
Molekulargewicht |
293.32 g/mol |
IUPAC-Name |
3-(4-pyrimidin-2-ylpiperazine-1-carbonyl)benzonitrile |
InChI |
InChI=1S/C16H15N5O/c17-12-13-3-1-4-14(11-13)15(22)20-7-9-21(10-8-20)16-18-5-2-6-19-16/h1-6,11H,7-10H2 |
InChI-Schlüssel |
JELPDBUJHMABCY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CC=CC(=C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.